![molecular formula C12H24N2O3 B2448880 4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid CAS No. 1520596-78-4](/img/structure/B2448880.png)
4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid
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Overview
Description
“4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid” is a compound with the CAS Number: 1520596-78-4 . It has a molecular weight of 244.33 . The IUPAC name for this compound is 4-methyl-2-((3-methyl-3-propylureido)methyl)pentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O3/c1-5-6-14(4)12(17)13-8-10(11(15)16)7-9(2)3/h9-10H,5-8H2,1-4H3,(H,13,17)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
- Protodeboronation is a valuable synthetic method for functionalizing boronic esters. While many protocols exist for alkyl boronic esters, protodeboronation remains less explored. Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using this compound as a reagent . This reaction can lead to the formation of diverse organic compounds.
Protodeboronation Reactions
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-[[[methyl(propyl)carbamoyl]amino]methyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-6-14(4)12(17)13-8-10(11(15)16)7-9(2)3/h9-10H,5-8H2,1-4H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWZDDPIBLYWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)NCC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
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